Thermal Property Differentiation: Lower Melting Point Enables Superior Film Processing
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine exhibits a melting point of 99.0–103.0 °C [1], which is substantially lower than the 166–170 °C melting point of the parent amine 2-amino-9,9-dimethylfluorene [2]. This 60–70 °C reduction facilitates solution processing and vacuum thermal evaporation at lower temperatures, reducing energy consumption and thermal stress during device fabrication.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 99.0–103.0 °C |
| Comparator Or Baseline | 2-Amino-9,9-dimethylfluorene: 166–170 °C |
| Quantified Difference | ΔT_m ≈ -65 °C (reduction of ~38%) |
| Conditions | Solid-state thermal analysis; values reported by chemical suppliers |
Why This Matters
Lower melting point translates to reduced energy costs and gentler processing conditions, minimizing thermal degradation risks during device fabrication.
- [1] 杭州拜普化学. (n.d.). 9,9-二甲基-N-苯基-9H-芴-2-胺, 99%. hzbp.cn. Retrieved from https://www.hzbp.cn/shop/8119279.html View Source
- [2] TCI Chemicals. (n.d.). 2-Amino-9,9-dimethylfluorene. Retrieved from https://stg.tcichemicals.com/JP/ja/p/A2471 View Source
